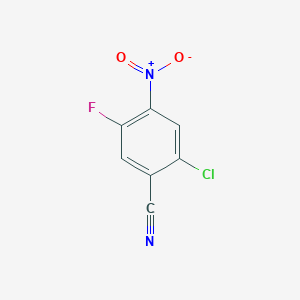
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione is a synthetic organic compound belonging to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the octyl group: This step might involve alkylation reactions using octyl halides under basic conditions.
Formation of the dione structure: Oxidation reactions can be employed to introduce the dione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen functionalities.
Reduction: Conversion of the dione to diol or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield additional ketone or carboxylic acid functionalities, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Octyl-1,5-naphthyridine: Lacks the dione functionality.
1,5-Naphthyridine-2,6-dione: Lacks the octyl group.
1-Octyl-quinoline-2,4-dione: Similar structure but different ring system.
Uniqueness
1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to the combination of the octyl group and the naphthyridine-dione core, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
5-octyl-1H-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-5-6-7-12-18-14-9-10-15(19)17-13(14)8-11-16(18)20/h8-11H,2-7,12H2,1H3,(H,17,19) |
Clave InChI |
AJQNNFDGXXFBNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(C=CC1=O)NC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)





![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)




![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)
